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molecular formula C11H13NO2 B8470100 7-(1-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one

7-(1-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8470100
M. Wt: 191.23 g/mol
InChI Key: UFIXQUPWQDUYFX-UHFFFAOYSA-N
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Patent
US08461182B2

Procedure details

To a CHCl3 (120 mL) solution of the compound (1.00 g) obtained in Step 51-1, MnO2 (13.6 g) was added and the mixture was stirred at room temperature for 4 hours. The reaction mixture was filtrated through a pad of Celite and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (silica gel 60 N, mobile phase MeOH/CHCl3=0/100 to 10/90; v/v) to obtain 7-acetyl-3,4-dihydroquinolin-2(1H)-one (0.58 g, a colorless solid).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
13.6 g
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][C:10](=[O:14])[NH:11]2)=[CH:6][CH:5]=1)[CH3:3]>O=[Mn]=O.C(Cl)(Cl)Cl>[C:2]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][C:10](=[O:14])[NH:11]2)=[CH:6][CH:5]=1)(=[O:1])[CH3:3]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC(C)C1=CC=C2CCC(NC2=C1)=O
Name
Quantity
13.6 g
Type
catalyst
Smiles
O=[Mn]=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel 60 N, mobile phase MeOH/CHCl3=0/100 to 10/90; v/v)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=C2CCC(NC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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